molecular formula C16H11ClO4 B11792916 3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid

3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid

Cat. No.: B11792916
M. Wt: 302.71 g/mol
InChI Key: PIHCHNJMBMYUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a benzyloxy group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base to form the benzyloxy substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.

    Substitution: Substitution of the chlorine atom can result in various substituted benzofuran derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group on a benzene ring.

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and a hydroxyl group on a benzene ring.

    3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group on a pyridine ring.

Uniqueness

3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

5-chloro-3-phenylmethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H11ClO4/c17-11-6-7-13-12(8-11)14(15(21-13)16(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

PIHCHNJMBMYUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC3=C2C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.